molecular formula C6H7ClN4 B568040 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1233518-21-2

7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride

Katalognummer: B568040
CAS-Nummer: 1233518-21-2
Molekulargewicht: 170.6
InChI-Schlüssel: CBSFHACOKWGHCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Pyrrolo[2,3-d]pyrimidin-4-amine is a compound with the molecular formula C6H6N4 and a molecular weight of 134.14 . It is a solid at 20°C . It is also known as 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and 7-Deazaadenine .


Synthesis Analysis

The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has been described in several studies . For example, one study describes the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study describes the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .


Molecular Structure Analysis

The molecular structure of 7H-pyrrolo[2,3-d]pyrimidin-4-amine has been analyzed in several studies . For example, one study investigated the binding modes and inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 at the molecular level .


Chemical Reactions Analysis

The chemical reactions involving 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been studied . The study investigated the binding modes and inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 at the molecular level .


Physical and Chemical Properties Analysis

7H-pyrrolo[2,3-d]pyrimidin-4-amine is a solid at 20°C .

Wissenschaftliche Forschungsanwendungen

  • Synthesis Techniques : Jørgensen et al. (1985) described a one-step synthesis for a series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines. This process involves heating the corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-ones in a mixture of phosphorus pentoxide, N,N-dimethylcyclohexylamine, and an appropriate amine hydrochloride. They reported its potential in pesticide screenings as well (Jørgensen, Girgis, & Pedersen, 1985).

  • Crystal Structures : Asaftei et al. (2009) synthesized 7-(2-bromoethyl) derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and performed X-Ray analyses. The structural positioning of the side chain relative to the heterocyclic ring was found to vary significantly, depending on the substituent at C(2) (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).

  • Pharmaceutical Intermediate Synthesis : Liu-yi (2010) described the synthesis of 2-amino-3H-pyrrolo[2,3d]pyrimidin-4(7H)-one, an important pharmaceutical intermediate. The process involved alkylation of the starting material followed by ring closures, with the final product characterized by NMR spectroscopy, elemental analysis, and melting point measurement (Liu-yi, 2010).

  • Inhibitor Development for Psoriasis Treatment : Zhu et al. (2020) identified N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as novel and potent NF-κB inducing kinase (NIK) inhibitors, useful for the treatment of psoriasis. Their pharmacokinetics and efficacy in alleviating psoriasis symptoms in a mouse model were highlighted (Zhu et al., 2020).

  • Radioligand for Corticotropin-Releasing Hormone Receptor : Hsin et al. (2000) prepared a potent radiolabeled analog of a corticotropin-releasing hormone type 1 receptor antagonist, using 7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core component. This compound was developed for pharmacological studies and positron emission tomography radiotracer development (Hsin, Webster, Chrousos, Gold, Eckelman, Contoreggi, & Rice, 2000).

  • Corrosion Inhibition in Mild Steel : Yadav et al. (2015) investigated the inhibitive action of new pyrimidine derivatives, including 7-methoxypyrido[2,3-d]pyrimidin-4-amine, against the corrosion of mild steel in acidic medium. Their study included electrochemical, SEM, EDX, AFM, and DFT analyses (Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015).

Wirkmechanismus

Target of Action

The primary target of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is the serine/threonine protein kinase B (PKB), also known as Akt . PKB plays a crucial role in signaling within cells, promoting both cell proliferation and survival .

Mode of Action

This compound interacts with its target, PKB, through the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K . This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation .

Biochemical Pathways

The activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This promotes proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . Unregulated signaling in the PI3K-PKB mTOR pathway can lead to various diseases .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the PKB pathway . This can lead to a decrease in cell proliferation and survival, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth .

Zukünftige Richtungen

7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives have potential as therapeutic agents due to their inhibitory effects on various kinases . Future research may focus on optimizing these compounds for improved pharmacokinetic properties and exploring their potential in the treatment of various diseases .

Eigenschaften

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H3,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSFHACOKWGHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679198
Record name 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233518-21-2
Record name 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.